
2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. Q-VD-OPh has been shown to have potential applications in cancer therapy, neuroprotection, and inflammation treatment. In
Wirkmechanismus
2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone acts as a pan-caspase inhibitor, which means it inhibits the activity of all caspases. Caspases are enzymes that play a critical role in programmed cell death, or apoptosis. 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone binds to the active site of caspases, preventing them from cleaving their substrates and ultimately leading to cell death. By inhibiting caspase activity, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone can prevent cell death in various disease models.
Biochemical and Physiological Effects:
2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has been shown to have a range of biochemical and physiological effects. It can reduce apoptosis in cancer cells, leading to decreased tumor growth. In neurodegenerative diseases, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone can reduce neuronal cell death, leading to improved cognitive function. Additionally, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. These effects make 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone a promising therapeutic agent for a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has several advantages for lab experiments. It is readily available in large quantities, making it easy to obtain for research purposes. 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone is also highly pure, which is important for reproducibility in scientific research. However, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has some limitations. It is a small molecule inhibitor, which means it may not be effective in all disease models. Additionally, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone may have off-target effects, which could complicate data interpretation in experiments.
Zukünftige Richtungen
There are several future directions for 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone research. One potential direction is to investigate its potential as a cancer therapy. 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has been shown to reduce tumor growth in animal models, but further research is needed to determine its efficacy in humans. Another potential direction is to investigate its potential as a neuroprotective agent. 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has shown promise in animal models of neurodegenerative diseases, but more research is needed to determine its potential in humans. Additionally, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone could be investigated as a treatment for other diseases such as inflammation and autoimmune disorders. Overall, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has the potential to be a valuable tool in scientific research and a promising therapeutic agent for a range of diseases.
Synthesemethoden
2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone can be synthesized by reacting 3-(quinolin-8-yloxy)pyrrolidine with 2-(1H-pyrrol-1-yl)ethanone in the presence of a base. The reaction yields 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone as a white solid with a high purity level. The synthesis method has been optimized to produce 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone in large quantities, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting caspase activity, which plays a critical role in cancer cell survival. 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has also been shown to have neuroprotective effects by reducing neuronal cell death in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has been used to treat inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-pyrrol-1-yl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18(14-21-10-1-2-11-21)22-12-8-16(13-22)24-17-7-3-5-15-6-4-9-20-19(15)17/h1-7,9-11,16H,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEYVRSFCYYCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2896149.png)
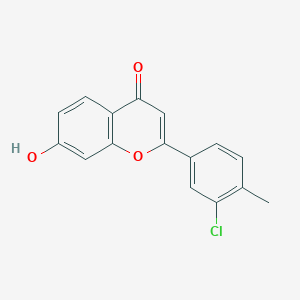
![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2896155.png)
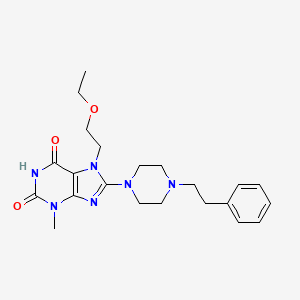
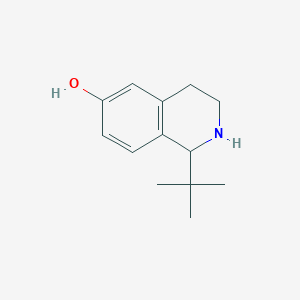
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2896158.png)
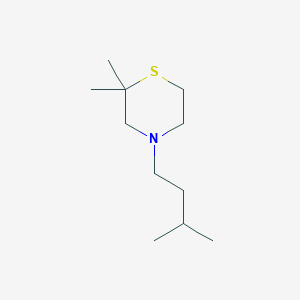
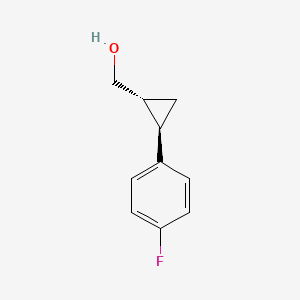
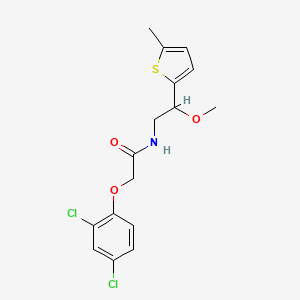
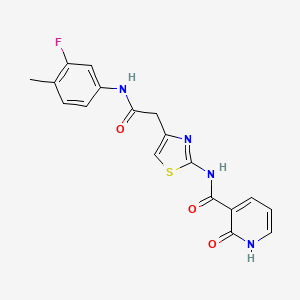

![N-[cyano(2,4-difluorophenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2896168.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2896169.png)
